molecular formula C25H24N2O3 B2514599 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide CAS No. 851407-48-2

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide

Cat. No. B2514599
CAS RN: 851407-48-2
M. Wt: 400.478
InChI Key: YVAHHSFSCWMVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide, also known as Compound A, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being explored.

Scientific Research Applications

Structural Studies and Co-crystals Formation

Quinoline derivatives with amide bonds, such as the one , have been explored for their ability to form co-crystals with aromatic diols. These co-crystals exhibit unique structural properties, including hydration forms and symmetry-independent host molecules in their unit cells. Such studies contribute to the understanding of molecular interactions and crystal engineering (Karmakar, A., Kalita, D., & Baruah, J., 2009).

Antiproliferative Activities

Compounds bearing quinolin-2(1H)-one and dihydroquinolin-2(1H)-one derivatives related to the specified chemical structure have shown significant antiproliferative activities against various human cancer cell lines. These findings highlight the potential of such compounds in developing novel anticancer therapeutics (I‐Li Chen et al., 2013).

Antituberculosis Activity

Derivatives similar to the compound of interest have demonstrated promising antituberculosis activity. This suggests the potential application of these compounds in the treatment of tuberculosis, showcasing the importance of structural modifications in enhancing biological activity (Omel’kov, A. V., Fedorov, V., & Stepanov, A., 2019).

Antipsychotic Effects

Research into novel therapeutic strategies for schizophrenia has identified quinolin derivatives as potential candidates due to their efficacy in reducing depressive-like behaviors in experimental models of psychosis. These findings open avenues for the development of new treatments for schizophrenia and depressive symptoms (Moghaddam, A. et al., 2013).

Anion Coordination and Molecular Geometry

Studies on amide derivatives of quinoline have provided insights into their anion coordination capabilities and molecular geometry. These compounds exhibit unique spatial orientations, such as tweezer-like and S-shaped geometries, which are significant for understanding molecular interactions and designing functional materials (Kalita, D., & Baruah, J., 2010).

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological and pharmaceutical properties could be explored .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide involves the reaction of 2-naphthalen-2-yloxyacetic acid with 2-aminoethyl-7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylate in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "2-naphthalen-2-yloxyacetic acid", "2-aminoethyl-7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylate", "coupling agent (e.g. EDCI or DCC)", "acetic anhydride" ], "Reaction": [ "Step 1: React 2-naphthalen-2-yloxyacetic acid with the coupling agent (e.g. EDCI or DCC) and 2-aminoethyl-7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylate in a suitable solvent (e.g. DMF or DMSO) to form the intermediate.", "Step 2: Purify the intermediate by column chromatography or recrystallization.", "Step 3: Treat the purified intermediate with acetic anhydride in the presence of a base (e.g. triethylamine) to form the final product.", "Step 4: Purify the final product by column chromatography or recrystallization." ] }

CAS RN

851407-48-2

Molecular Formula

C25H24N2O3

Molecular Weight

400.478

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C25H24N2O3/c1-16-7-8-20-13-21(25(29)27-24(20)17(16)2)11-12-26-23(28)15-30-22-10-9-18-5-3-4-6-19(18)14-22/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,28)(H,27,29)

InChI Key

YVAHHSFSCWMVPH-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)COC3=CC4=CC=CC=C4C=C3)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.